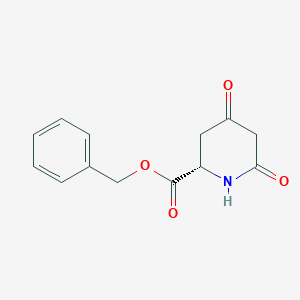
benzyl (2S)-4,6-dioxopiperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S)-4,6-dioxopiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a benzyl group and two oxo groups at the 4 and 6 positions, along with a carboxylate group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-4,6-dioxopiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the use of benzyl chloride and a piperidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2S)-4,6-dioxopiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzyl (2S)-4,6-dioxopiperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzyl (2S)-4,6-dioxopiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (2S)-4,6-dioxopiperidine-2-carboxylate: shares structural similarities with other piperidine derivatives, such as (2S)-5-benzyl-3,6-dioxo-2-piperazineacetic acid and benzyl N-[(2S)-5-(diaminomethylamino)-1-[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate.
Uniqueness
- The unique combination of the benzyl group and the oxo groups at specific positions on the piperidine ring gives this compound distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
653589-22-1 |
|---|---|
Molekularformel |
C13H13NO4 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
benzyl (2S)-4,6-dioxopiperidine-2-carboxylate |
InChI |
InChI=1S/C13H13NO4/c15-10-6-11(14-12(16)7-10)13(17)18-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,14,16)/t11-/m0/s1 |
InChI-Schlüssel |
GZFYCJWRVMXNSH-NSHDSACASA-N |
Isomerische SMILES |
C1[C@H](NC(=O)CC1=O)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1C(NC(=O)CC1=O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


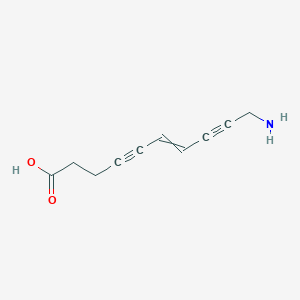
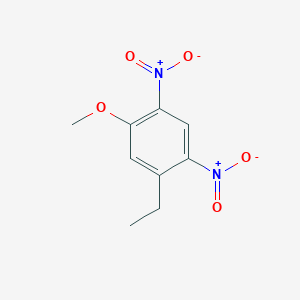
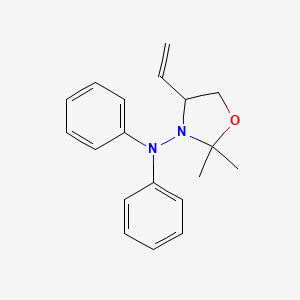
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
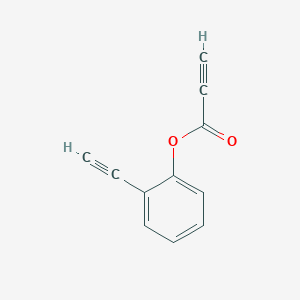

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
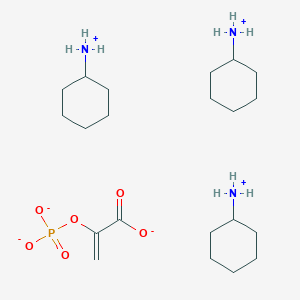

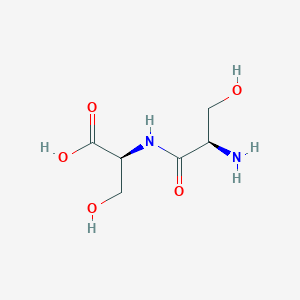
![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)
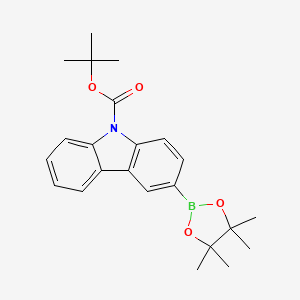
![{2-[Acetyl(phenyl)amino]phenyl}acetic acid](/img/structure/B12518657.png)
